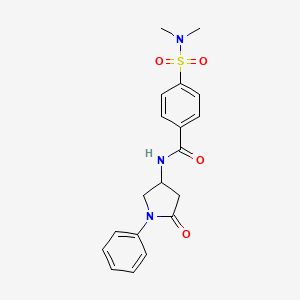![molecular formula C19H22N2OS2 B6491545 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326820-15-8](/img/structure/B6491545.png)
2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a thienopyrimidinone derivative. Thienopyrimidinones are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . These compounds are known for their diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one”, also known as “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one”.
Antitubercular Agents
2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one: has shown potential as an antitubercular agent. Research indicates that thieno[2,3-d]pyrimidin-4(3H)-ones can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been designed, synthesized, and screened, demonstrating significant antimycobacterial activity . This makes them promising candidates for developing new treatments for tuberculosis.
Neuroprotective and Anti-neuroinflammatory Agents
This compound and its derivatives have been explored for their neuroprotective and anti-neuroinflammatory properties. Studies have shown that triazole-pyrimidine hybrids, which include similar structures, can protect neuronal cells and reduce inflammation in the brain. These properties are crucial for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . The mechanism involves inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway.
Acaricides
Recent studies have explored the use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as acaricides, which are agents used to kill mites and ticks. These compounds have shown effectiveness in controlling pest populations, making them useful in agriculture and veterinary medicine . Their mode of action typically involves disrupting the nervous system of the pests.
These diverse applications highlight the significant potential of 2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives in various fields of scientific research and drug development.
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents Discovery of HNPC-A188: a novel acaricide containing thieno[3,2-d]pyrimidin-4(3H)-one
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELTKMTSXUIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6491462.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)

![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)